5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane
Overview
Description
5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a complex organic compound with a unique structure that combines a benzyloxy group, an iodine atom, and a nitro group attached to a naphthalene ring, which is further connected to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane typically involves multiple steps, starting with the preparation of the naphthalene derivative. The benzyloxy group is introduced through a nucleophilic substitution reaction, while the iodine atom is added via an iodination reaction. The nitro group is introduced through nitration, and the final step involves the formation of the dioxane ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe or imaging agent due to the presence of the iodine atom.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also facilitate imaging applications by enhancing contrast in imaging techniques.
Comparison with Similar Compounds
Similar Compounds
5-(6-(Benzyloxy)-5-bromonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane: Similar structure but with a bromine atom instead of iodine.
5-(6-(Benzyloxy)-5-chloronaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and higher atomic number can enhance its reactivity and imaging capabilities, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
5-(5-iodo-6-phenylmethoxynaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22INO5/c1-22(2)29-14-23(15-30-22,25(26)27)18-9-10-19-17(12-18)8-11-20(21(19)24)28-13-16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLQJQIHCDCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C2=CC3=C(C=C2)C(=C(C=C3)OCC4=CC=CC=C4)I)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743364 | |
Record name | 5-[6-(Benzyloxy)-5-iodonaphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225349-42-7 | |
Record name | 5-[6-(Benzyloxy)-5-iodonaphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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